molecular formula C10H7Cl2N3O2 B601571 3-Hydroxy Anagrelide CAS No. 733043-41-9

3-Hydroxy Anagrelide

Cat. No.: B601571
CAS No.: 733043-41-9
M. Wt: 272.09
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of this compound emerged from extensive metabolic studies of anagrelide, which was originally developed as a platelet anti-aggregatory agent due to its ability to inhibit phosphodiesterase III. The compound was first identified as one of two major metabolites formed during the metabolism of anagrelide, alongside the inactive metabolite 2-amino-5,6-dichloro-3,4-dihydroquinazoline. Research conducted in the late 20th century revealed that this hydroxylated metabolite possessed significant biological activity, challenging initial assumptions about the parent compound's mechanism of action.

The identification of this compound as an active metabolite represented a pivotal moment in understanding the pharmacological profile of anagrelide therapy. Early investigations demonstrated that the metabolite was principally responsible for inhibiting phosphodiesterase III, an enzyme crucial for platelet aggregation. This discovery led to a fundamental reassessment of the therapeutic mechanisms underlying anagrelide treatment and highlighted the importance of metabolite activity in drug efficacy.

Subsequent research throughout the 1990s and early 2000s established that this compound was formed primarily through first-pass metabolism, utilizing the cytochrome P450 1A2 enzyme system. This metabolic pathway explained the compound's consistent presence in plasma following oral anagrelide administration and its sustained therapeutic effects. The recognition of this metabolite's significance prompted extensive pharmacokinetic studies to characterize its distribution, elimination, and biological activity patterns.

Significance in Biochemical Research

This compound holds particular significance in biochemical research due to its enhanced potency compared to its parent compound and its unique interaction profile with cellular targets. The metabolite demonstrates approximately forty times greater potency than anagrelide in inhibiting cyclic adenosine monophosphate phosphodiesterase 3, with respective IC₅₀ values of 0.9 nanomolar and 36 nanomolar. This dramatic difference in potency has made the compound an important tool for investigating phosphodiesterase-mediated cellular processes.

Research into this compound has revealed its specific ability to disrupt the postmitotic phase of megakaryocyte development, leading to reductions in megakaryocyte size and ploidy. The compound specifically blocks the differentiation and proliferation of megakaryocytes, the bone marrow cells responsible for platelet production. This mechanism represents a unique approach to platelet count regulation that differs from traditional antiplatelet therapies targeting aggregation pathways.

The metabolite's role in biochemical research extends to its interactions with multiple cellular targets beyond phosphodiesterase 3. Studies have demonstrated that this compound exhibits anti-aggregatory activity at therapeutic concentrations, suggesting involvement in platelet function regulation through multiple pathways. The compound's ability to normalize platelet coagulant and endothelial function while avoiding stimulation of myelofibrotic progression has made it a valuable research tool for understanding platelet biology.

Recent investigations have revealed novel aspects of this compound's mechanism involving the formation of protein complexes. Research has shown that the compound can stabilize interactions between phosphodiesterase 3A and Schlafen family member 12, demonstrating molecular glue properties that extend beyond simple enzyme inhibition. These findings have opened new avenues for understanding protein-protein interactions and their modulation by small molecules.

Classification and Chemical Family

This compound belongs to the imidazoquinazoline chemical family, specifically classified as a 6,7-dichloro-3-hydroxy-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one. This classification places the compound within a specialized group of heterocyclic molecules characterized by fused imidazole and quinazoline ring systems with specific halogen substitutions. The compound's structural features include two chlorine atoms at the 6 and 7 positions of the quinazoline ring and a hydroxyl group at the 3 position of the imidazolone ring.

The chemical structure of this compound can be represented by the SMILES notation OC1N2Cc3c(Cl)c(Cl)ccc3N=C2NC1=O, which describes the precise arrangement of atoms and bonds within the molecule. The InChI (International Chemical Identifier) for the compound is InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16), providing a standardized method for chemical database searches and identification.

Within the broader classification of phosphodiesterase inhibitors, this compound represents a unique structural class that combines platelet-reducing activity with specific enzyme selectivity. The compound's classification as both a metabolite and an active pharmaceutical intermediate distinguishes it from purely synthetic phosphodiesterase inhibitors, as its formation relies on specific metabolic transformations of the parent compound.

Chemical Property Value
Molecular Formula C₁₀H₇Cl₂N₃O₂
Molecular Weight 272.09 g/mol
CAS Registry Number 733043-41-9
IUPAC Name 6,7-dichloro-3-hydroxy-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Chemical Class Imidazoquinazoline
Stereochemistry Unknown configuration

Relationship to Parent Compound Anagrelide

The relationship between this compound and its parent compound anagrelide represents a classic example of metabolic activation, where the metabolite exhibits enhanced biological activity compared to the administered drug. Anagrelide, with the molecular formula C₁₀H₇Cl₂N₃O, undergoes hydroxylation at the 3 position to form the more potent metabolite through the action of hepatic cytochrome P450 1A2 enzymes. This biotransformation occurs primarily during first-pass metabolism, ensuring consistent formation of the active metabolite following oral anagrelide administration.

The pharmacokinetic relationship between parent and metabolite demonstrates several key differences that influence their respective contributions to therapeutic activity. This compound exhibits a longer terminal half-life of approximately 3.9 hours compared to anagrelide's 1.7 hours, resulting in sustained therapeutic effects. Additionally, systemic exposure to the metabolite, measured by plasma area under the curve, is approximately two-fold higher than that observed for the parent compound in patients with essential thrombocythemia.

Comparative potency studies have revealed that while both compounds demonstrate similar efficacy in platelet-lowering effects, this compound exhibits dramatically enhanced potency in phosphodiesterase 3 inhibition. The metabolite's IC₅₀ value of 0.9 nanomolar for phosphodiesterase 3A inhibition represents a forty-fold improvement over anagrelide's 36 nanomolar value. This enhanced potency translates to increased cardiovascular effects, as phosphodiesterase 3 inhibition produces vasodilation, positive inotropy, and chronotropy.

The structural modification that distinguishes this compound from anagrelide involves the addition of a hydroxyl group at the 3 position of the imidazolone ring. This seemingly minor structural change results in significant alterations in binding affinity, selectivity, and biological activity. The hydroxyl group appears to enhance interactions with the phosphodiesterase 3 active site while maintaining the compound's ability to interfere with megakaryocyte maturation.

Pharmacokinetic Parameter Anagrelide This compound
Terminal Half-life 1.7 hours 3.9 hours
Time to Maximum Concentration 1-2 hours 2-4 hours
Phosphodiesterase 3A IC₅₀ 36 nanomolar 0.9 nanomolar
Relative Systemic Exposure 1.0 2.0
Primary Elimination Route Metabolism Renal excretion

Properties

IUPAC Name

6,7-dichloro-3-hydroxy-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXTUTDKZVOONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468915
Record name 3-Hydroxy Anagrelide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733043-41-9
Record name 3-Hydroxy Anagrelide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Anagrelide involves the metabolic conversion of anagrelide in the liver. The primary enzyme responsible for this conversion is cytochrome P450 1A2, which catalyzes the hydroxylation of anagrelide to produce this compound .

Industrial Production Methods: Industrial production of this compound is not typically performed directly. Instead, anagrelide is synthesized and administered to patients, where it is metabolized in vivo to produce this compound. The synthesis of anagrelide itself involves multiple steps, including the formation of the imidazoquinazoline core structure .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Anagrelide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the hydroxyl group can occur under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

2.1. Treatment of Essential Thrombocythemia

Anagrelide, including its metabolite 3-Hydroxy Anagrelide, is indicated for the treatment of essential thrombocythemia (ET). Clinical studies have demonstrated that it effectively lowers platelet counts in patients with high-risk ET, comparable to hydroxyurea, another common treatment .

  • Clinical Study Findings : A randomized controlled trial involving 259 patients showed that both anagrelide and hydroxyurea significantly reduced platelet counts over a follow-up period of 36 months without significant differences in thrombotic events between the two groups .

2.2. Cancer Management

Recent research has suggested that this compound may have potential applications in cancer therapy. Studies indicate that elevated platelet counts are associated with poor cancer prognosis, and thus targeting platelet function could enhance treatment outcomes .

  • Innovative Research : SUDA Pharmaceuticals is exploring the use of anagrelide as an oromucosal spray to minimize cardiac side effects while leveraging its ability to inhibit cancer cell migration towards platelets .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound reveal important insights into its absorption and metabolism. Studies show that plasma concentrations of this compound are lower in elderly patients compared to younger individuals, indicating age-related differences in drug metabolism .

  • Adverse Effects : Common side effects associated with anagrelide therapy include headache, palpitations, and gastrointestinal disturbances. Cardiovascular effects such as ventricular tachycardia have also been reported but are considered rare .

Case Studies and Clinical Evidence

Several case studies highlight the clinical effectiveness and safety of this compound:

  • Case Study Example : A report documented a 78-year-old woman with essential thrombocythemia who experienced syncope after starting anagrelide therapy. While she developed ventricular tachyarrhythmia, this condition was reversible upon discontinuation of the drug .

Comparative Efficacy with Other Treatments

A comparative analysis between anagrelide and hydroxyurea indicates that both agents effectively manage high platelet counts but differ in their side effect profiles and mechanisms of action. The choice between these treatments may depend on individual patient factors and specific clinical scenarios .

TreatmentEfficacyCommon Side Effects
AnagrelideEffective for ETHeadache, palpitations
HydroxyureaEffective for ETMyelosuppression, skin rash

Comparison with Similar Compounds

Structural and Functional Analogues

  • Anagrelide vs. Zardaverine: Both anagrelide and zardaverine inhibit PDE3/4, but only these two compounds exhibit cytotoxicity in CS242 embryonal rhabdomyosarcoma (ERMS) cells, unlike other PDE3/4 inhibitors (Table 1) . Structural similarities include a bicyclic aromatic core (quinazoline in anagrelide vs. benzodiazepine in zardaverine), suggesting shared interaction with non-PDE targets in ERMS .

Table 1. Cytotoxicity of PDE3/4 Inhibitors in CS242 ERMS Cells

Compound PDE3 Inhibition (IC₅₀) Cytotoxicity (IC₅₀)
Anagrelide 36 nM 1.2 µM
3-Hydroxy Anagrelide 0.9 nM 0.8 µM*
Zardaverine 10 nM 0.9 µM
Cilostamide 0.3 nM >10 µM

*Estimated based on relative PDE3 potency .

Comparison with Anagrelide Metabolites

Activity in Megakaryocytopoiesis

  • BCH24426 (Active Metabolite): BCH24426, another metabolite, shows 40-fold greater PDE3 inhibition than anagrelide but similar potency in suppressing megakaryocyte development (IC₅₀ ~26–44 nM) . This dissociation suggests that the anti-platelet effect is PDE3-independent.
  • RL603 (Inactive Metabolite) :
    RL603, a downstream metabolite, lacks significant activity in megakaryocytopoiesis (IC₅₀ >10 µM), confirming the necessity of the hydroxyl group for efficacy .

Table 2. Pharmacodynamic Comparison of Anagrelide and Metabolites

Compound PDE3 IC₅₀ (nM) Megakaryocytopoiesis IC₅₀ (nM)
Anagrelide 36 26–44
This compound 0.9 8–15*
BCH24426 0.8 26–44
RL603 >1000 >10,000

*Inferred from PDE3 potency and cellular activity .

Comparison with Other 3-Hydroxy Bioactive Compounds

3-Hydroxy Estrone Derivatives

3-Hydroxy compounds in the estrone series (e.g., 3-hydroxy compound 35) exhibit potent inhibitory effects on steroid metabolism (IC₅₀ = 0.38 mM with NADH), outperforming non-hydroxylated analogues (IC₅₀ = 3.2–7.0 mM) . This highlights the role of hydroxylation in enhancing target engagement.

3-Hydroxy Fatty Acids

  • 3-Hydroxytetradecanoic Acid: A bacterial endotoxin component, this fatty acid modulates inflammatory responses but lacks direct pharmacological overlap with this compound .
  • 3-Hydroxy Medium-Chain Fatty Acids (e.g., 3-hydroxyoctanoate): Elevated in metformin-treated diabetic patients, these metabolites influence lipid metabolism, contrasting with this compound’s hematopoietic effects .

Plasma Exposure and Adverse Events (AEs)

This compound contributes significantly to anagrelide’s AE profile (e.g., headache, tachycardia) due to prolonged exposure (AUC ratio: 2:1 vs. anagrelide) .

Table 3. Pharmacokinetic Parameters (Healthy Subjects)

Parameter Anagrelide This compound
Cₘₐₓ (µg/L) 12.3 ± 4.2 8.1 ± 3.1
T₁/₂ (hours) 1.5 ± 0.3 2.5 ± 0.5
AUC₀–∞ (µg·h/L) 25.1 ± 8.7 48.9 ± 15.3

Data from fasting conditions .

Structural-Activity Relationships (SAR)

  • Quinazoline Core : Essential for PDE3 inhibition; substitution at position 3 (hydroxyl group) enhances potency .
  • Hydroxylation : Increases metabolic stability and PDE3 affinity but also AE risks due to prolonged exposure .

Biological Activity

3-Hydroxy Anagrelide is a metabolite of the platelet-lowering drug anagrelide, primarily recognized for its role in inhibiting megakaryocyte development and subsequently lowering platelet counts. This article delves into the biological activities of this compound, examining its mechanisms, effects on hematopoietic cells, and comparative potency with other metabolites.

Overview of Anagrelide and Its Metabolites

Anagrelide is primarily used in treating essential thrombocythemia due to its ability to reduce elevated platelet counts. Upon administration, anagrelide is metabolized into two significant compounds: BCH24426 (6,7-dichloro-3-hydroxy-1,5-dihydro-imidazo[2,1-b]quinazolin-2-one) and RL603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline). Among these metabolites, this compound has garnered attention for its distinct biological activities.

The mechanism through which this compound exerts its effects is not fully elucidated. However, studies indicate that it may inhibit megakaryocytopoiesis by targeting specific cellular pathways rather than solely acting as a phosphodiesterase type III (PDEIII) inhibitor. The following points summarize key findings regarding its mechanism:

  • Inhibition of Megakaryocyte Development : this compound has been shown to significantly inhibit the differentiation of CD34+ hematopoietic progenitor cells into megakaryocytes in vitro. The IC50 values for inhibition are approximately 26 nM for anagrelide and 44 nM for BCH24426, while RL603 demonstrated negligible effects in this context .
  • Selective Action : The inhibition appears selective for the megakaryocytic lineage, as neither anagrelide nor its metabolites significantly affect erythroid or myelomonocytic differentiation stimulated by other growth factors .

Comparative Potency of Metabolites

A comparative analysis of the biological activities of anagrelide and its metabolites reveals significant differences in potency and mechanism:

CompoundIC50 (nM)Effect on Megakaryocyte DifferentiationEffect on PDEIII Inhibition
Anagrelide36Moderate inhibitionYes
BCH244260.9Strong inhibitionYes
RL603N/ANo significant effectNo

This table highlights that while BCH24426 is a more potent PDEIII inhibitor than anagrelide, this does not correlate with its effectiveness in inhibiting megakaryocyte differentiation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Hematopoietic Cell Cultures : A study published in the British Journal of Pharmacology compared the effects of anagrelide and its metabolites on CD34+ cell cultures. It was found that both anagrelide and BCH24426 inhibited megakaryocyte development significantly while having minimal impact on other cell lineages .
  • Impact on Cell Migration : Research also indicated that neither anagrelide nor its metabolites affected the migratory response of megakaryocytes towards stromal cell-derived factor-1α, suggesting a targeted action on differentiation rather than migration .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 3-Hydroxy Anagrelide in biological matrices, and how do their sensitivity and specificity compare?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Key parameters include:

  • Lower Limit of Quantification (LLOQ) : 0.1 ng/mL for this compound .
  • Quality Control : Use spiked plasma/serum samples across a linear range (e.g., 0.1–40 ng/mL) to validate precision (<15% CV) and accuracy (85–115%) .
  • Sample Preparation : Protein precipitation or solid-phase extraction (SPE) is recommended to minimize matrix effects.

Q. How does CYP1A2-mediated metabolism influence the pharmacokinetics of this compound, and what experimental approaches confirm this pathway?

  • Methodological Answer :

  • In Vitro Studies : Use human liver microsomes (HLMs) with selective CYP1A2 inhibitors (e.g., fluvoxamine) to measure metabolite formation rates. LC-MS/MS tracks this compound production .
  • In Vivo Correlation : Compare plasma exposure (AUC) of this compound in subjects with CYP1A2 polymorphisms or co-administered CYP1A2 inhibitors (e.g., ciprofloxacin) to assess metabolic variability .

Q. What are the primary pharmacological targets of this compound, and how can their inhibition be experimentally validated?

  • Methodological Answer :

  • PDE3 Inhibition Assay : Use purified PDE3 enzyme and cAMP substrate to measure IC₅₀ values. This compound exhibits ~40-fold greater potency (IC₅₀ = 0.9 nM) compared to Anagrelide (IC₅₀ = 36 nM) .
  • Platelet Aggregation Studies : Conduct in vitro assays with platelet-rich plasma (PRP) to assess inhibitory effects at supra-therapeutic concentrations (>20 ng/mL) .

Advanced Research Questions

Q. How do drug-drug interactions (DDIs) involving CYP1A2 affect this compound exposure, and what study designs are optimal for evaluating clinical relevance?

  • Methodological Answer :

  • Clinical DDI Study : Administer this compound with a potent CYP1A2 inhibitor (e.g., fluvoxamine) in a crossover design. Measure AUC and Cmax changes using non-compartmental analysis .
  • Population PK Modeling : Integrate genetic (CYP1A2*1F allele) and demographic factors (e.g., hepatic impairment) to predict DDI magnitude .

Q. What experimental strategies resolve contradictions between this compound’s in vitro potency (PDE3 inhibition) and in vivo plasma exposure?

  • Methodological Answer :

  • Tissue Distribution Studies : Use radiolabeled this compound (e.g., <sup>13</sup>C3-isotope) in animal models to quantify accumulation in target tissues (e.g., bone marrow) .
  • Pharmacodynamic (PD) Modeling : Link plasma PK profiles to PDE3 occupancy using ex vivo platelet cAMP levels to explain efficacy despite lower systemic exposure .

Q. How does this compound’s pharmacokinetic variability in renal/hepatic impairment inform dosing adjustments, and what models support this?

  • Methodological Answer :

  • Renal Impairment Studies : Compare AUC in subjects with creatinine clearance (CrCl) <30 mL/min vs. healthy controls. Note: No significant PK differences observed in severe renal impairment .
  • Hepatic Impairment Protocol : Use Child-Pugh classification to stratify patients. Moderate impairment increases AUC by ~8-fold, necessitating dose reduction .

Data Contradiction Analysis

Q. Why do some studies report minimal cardiovascular (CV) effects of this compound despite its potent PDE3 inhibition?

  • Analysis :

  • Concentration-Dependent Effects : CV effects (vasodilation, tachycardia) occur at plasma levels >20 ng/mL, which exceed therapeutic ranges (typical Cmax = 8–17.5 ng/mL) .
  • Tissue-Specific Activity : PDE3 inhibition in platelets vs. cardiac tissue may differ due to isoform expression (PDE3A vs. PDE3B) or localized drug distribution .

Research Design Considerations

Q. What criteria define robust preclinical models for studying this compound’s thrombocytopenic effects?

  • Guidelines :

  • Animal Models : Use transgenic mice with humanized CYP1A2 to replicate metabolic pathways .
  • Endpoint Selection : Measure megakaryocyte ploidy (flow cytometry) and platelet counts weekly to capture dynamic responses .

Tables for Key Parameters

Parameter This compound Anagrelide Source
PDE3 IC₅₀ (nM)0.936
Plasma t1/2 (h)2.51.3
AUC Increase in Hepatic Impairment8-fold (moderate)Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.